tetanospasmin - 11032-48-7

tetanospasmin

Catalog Number: EVT-1514602
CAS Number: 11032-48-7
Molecular Formula: C6H7NO2S
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Tetanospasmin is produced by Clostridium tetani, an anaerobic, gram-positive bacillus that forms spores resistant to environmental stresses. These spores are commonly found in soil, dust, and animal intestines and can remain viable for extended periods until they encounter anaerobic conditions conducive to germination .

Classification

Tetanospasmin is classified as a type of neurotoxin and is categorized within the larger group of clostridial toxins. It is one of the most potent toxins known, with an estimated minimum lethal dose of approximately 2.5 ng/kg body weight .

Synthesis Analysis

Methods

The synthesis of tetanospasmin is regulated by a complex network of transcriptional regulators within C. tetani. Studies have identified multiple two-component systems that influence the expression of the genes encoding tetanospasmin. Environmental factors such as nutrient availability also play a significant role in regulating toxin production; for instance, transitions from amino acid consumption to peptide utilization trigger increased synthesis of the toxin .

Technical Details

The synthesis begins with the transcription of the tent gene, which is tightly controlled by various regulatory proteins. The presence of specific amino acids and peptides in the growth medium can significantly affect the levels of tetanospasmin produced. Experimental setups have demonstrated that manipulating these conditions can lead to variations in toxin yield during fermentation processes .

Molecular Structure Analysis

Structure

Tetanospasmin consists of two distinct domains: the heavy chain, responsible for receptor binding, and the light chain, which possesses enzymatic activity. The heavy chain contains regions that facilitate binding to neuronal receptors, while the light chain cleaves synaptobrevin, disrupting vesicle fusion necessary for neurotransmitter release .

Data

The molecular weight of tetanospasmin is approximately 150 kilodaltons. Its structure includes a central pore-forming domain and enzymatic active sites that interact with synaptic proteins .

Chemical Reactions Analysis

Reactions

Tetanospasmin primarily engages in proteolytic reactions that inhibit neurotransmitter release at synapses. The light chain cleaves synaptobrevin, preventing vesicles containing inhibitory neurotransmitters from fusing with the presynaptic membrane. This action leads to an increase in excitatory signals within the nervous system .

Technical Details

The reaction mechanism involves the binding of tetanospasmin to neuronal membranes via ganglioside receptors, followed by internalization into motor neurons. Once inside, it undergoes retrograde axonal transport to reach the spinal cord, where it exerts its toxic effects on inhibitory neurons .

Mechanism of Action

Process

Upon entering motor neurons, tetanospasmin disrupts normal synaptic transmission by cleaving synaptobrevin. This cleavage inhibits the release of neurotransmitters responsible for muscle relaxation, resulting in hyperexcitability and spasms .

Data

The effects manifest as muscle rigidity and spasms characteristic of tetanus. The toxin's action can lead to severe autonomic dysfunction and increased sympathetic outflow due to loss of inhibitory control over motor neurons .

Physical and Chemical Properties Analysis

Physical Properties

Tetanospasmin is a heat-labile protein that can be denatured at high temperatures. It exhibits solubility in aqueous solutions but requires specific conditions for stability during storage and handling.

Chemical Properties

The chemical structure includes disulfide bonds critical for maintaining its conformation and activity. The protein's enzymatic activity depends on its zinc-binding capability, which is essential for its proteolytic function .

Applications

Scientific Uses

Tetanospasmin has been utilized in research settings to study neurotoxicity mechanisms and neuronal signaling pathways. Additionally, it serves as a basis for developing vaccines against tetanus through detoxification processes to create safer immunogenic formulations .

In therapeutic contexts, fragments derived from tetanospasmin are being explored for potential applications in drug delivery systems targeting neuronal diseases due to their ability to penetrate neuronal membranes effectively .

Introduction to Tetanospasmin

Historical Discovery and Early Research Milestones

The recognition of tetanus as a distinct clinical entity predates microbial understanding by millennia. Hippocrates provided one of the earliest documented clinical descriptions in the 4th century BCE, noting characteristic muscular rigidity and spasms following traumatic injuries [1] [5]. Centuries later, the Edwin Smith Papyrus (circa 1500 BCE) contained descriptions consistent with tetanus, including trismus (lockjaw) and neck stiffness, termed "an ailment for which nothing is done" [1]. These ancient accounts reflected the near-universal fatality of clinical tetanus before modern interventions.

The causal link to soil contamination emerged in 1884 when Arthur Nicolaier induced tetanic symptoms in animals by injecting sterile soil extracts, suggesting a toxin-producing microorganism [5] [9]. Five years later, Kitasato Shibasaburō achieved the seminal breakthrough by isolating and culturing the bacterium from human victims, fulfilling Koch's postulates by reproducing disease in inoculated animals [5] [9]. Kitasato further demonstrated toxin neutralization by specific antibodies, laying the foundation for immunoprophylaxis. By 1897, Edmond Nocard established the therapeutic application of tetanus antitoxin for passive immunization, revolutionizing clinical management [5].

The molecular era commenced in the 1940s-50s with Pillemer's purification of tetanospasmin, revealing its extraordinary neurotoxic potency (67 million mouse lethal doses per milligram nitrogen) [3] [4]. Landmark achievements followed: tetanus toxoid development by formaldehyde inactivation (Gaston Ramon, 1920s), commercial vaccine production (P. Descombey, 1924), and widespread military use during World War II, which dramatically reduced battlefield casualties [5] [9]. Molecular characterization culminated in the cloning and sequencing of the tent gene in 1986, enabling detailed structural and functional analyses [9].

Table 1: Key Historical Milestones in Tetanospasmin Research

YearResearcher/EventContributionSignificance
~340 BCEHippocratesClinical description of tetanusEarliest medical documentation
1884Arthur NicolaierInduction of tetanus with soil extractsEstablished environmental origin
1889Kitasato ShibasaburōIsolation of C. tetaniFulfilled Koch's postulates
1897Edmond NocardTherapeutic antitoxin applicationEnabled passive immunization
1924P. DescombeyTetanus toxoid vaccineFoundation for active immunization
1946-47Pillemer et al.Toxin purification & potency quantificationRevealed biochemical properties
1986Multiple groupstent gene cloning and sequencingEnabled molecular characterization

Taxonomic and Ecological Context of Clostridium tetani

Clostridium tetani, the obligate anaerobic producer of tetanospasmin, resides within the taxonomic cluster of pathogenic clostridia, sharing phylogenetic proximity with C. botulinum and C. perfringens [5] [9]. Its closest relative is C. cochlearium, though the species exhibits significant genomic distinction. Vegetative cells appear as slender, Gram-positive rods (0.5-1.7 μm × 2.1-18.1 μm), initially motile via peritrichous flagella during growth [3] [7]. Upon sporulation, they develop terminal endospores conferring environmental resilience, yielding the characteristic "drumstick" or "tennis racket" morphology under microscopy [3] [5] [7]. Spores demonstrate extreme resistance profiles, enduring boiling, ethanol, phenol, and household disinfectants. Effective inactivation requires autoclaving (121°C, 15 psi, 15 minutes), iodine, hydrogen peroxide, or glutaraldehyde [3] [5] [10].

The ecological niche of C. tetani spans global soil ecosystems, particularly cultivated, manure-rich, and alkaline soils, alongside the gastrointestinal tracts of mammals (including 10-30% of horses, dogs, and humans) [6] [10]. Spores enter hosts through wounds—especially puncture injuries, burns, or necrotic tissue—where anaerobic conditions trigger germination [2] [10]. Crucially, tetanospasmin production depends entirely on a ~74-kb plasmid harboring the tent gene (encoding the toxin) and tetR (encoding an alternative sigma factor regulating its expression) [9] [10]. Non-toxigenic strains lack this plasmid and pose no tetanus risk [3].

Recent pan-genomic analyses of 38 global isolates revealed two phylogenetically distinct clades [6] [9]:

  • Clade 1: The predominant lineage (~85% of strains), further subdivided into subclades (1A-1H). Vaccine production strains (e.g., Harvard, Massachusetts derivatives) reside in subclade 1A.
  • Clade 2: A minor lineage exhibiting greater plasmid divergence.

Despite this genetic structure, tetanospasmin itself remains highly conserved, with minor variations. Notably, strains in subclades 1F, 1H, and clade 2 harbor a 4-amino-acid insertion in the toxin's receptor-binding domain (HC), potentially altering receptor affinity or immunogenicity [9]. Additionally, collagenase (ColT) and tetanolysin genes appear consistently across toxigenic strains, implicating them in tissue invasion and virulence [7] [9].

Table 2: Characteristics of Major C. tetani Phylogenetic Clades

FeatureClade 1Clade 2
Prevalence~85% of isolates~15% of isolates
Subclades1A-1HNone identified
Vaccine StrainsPresent (Subclade 1A)Absent
Plasmid Similarity to pE88High (especially 1A)Low
TeNT VariantsClassic sequence; 4-AA insertion in 1F/1HIncludes 4-AA insertion
Conserved Virulence Genestent, tetR, colT, tlytent, tetR, colT, tly
Geographic DistributionWorldwideWorldwide (including ancient Japan)

Epidemiological Significance of Tetanospasmin-Producing Strains

Tetanospasmin's epidemiological impact stems from its environmental ubiquity coupled with gaps in vaccination coverage. Although tetanus is non-communicable, C. tetani spores pervade soil globally, with infection occurring via contaminated wounds [10]. The World Health Organization (WHO) estimates 213,000–293,000 annual deaths worldwide, including 34,000 neonatal fatalities in 2015 alone [1] [10]. Neonatal tetanus arises primarily from unsanitary umbilical cord practices, while maternal tetanus follows unsafe deliveries or abortions [1] [10]. Despite effective toxoid vaccines, mortality remains concentrated in resource-limited regions with inadequate immunization programs and antenatal care [10].

Industrialized nations report lower incidence but reveal critical vulnerabilities. The European Union/European Economic Area (EU/EEA) documented 53 cases in 2022, continuing a stable trend but highlighting age-specific susceptibility: 30% of cases were fatal, predominantly affecting un/under-vaccinated adults ≥65 years (particularly women) [8] [10]. This reflects waning immunity, as seroprotection (≥0.1 IU/mL) declines from ~80% at age 40 to <30% beyond age 55 without boosters [10]. Japan similarly reports ~100 annual cases, predominantly in those >50 years [6].

Molecular epidemiology underscores strain heterogeneity without clear geographic clustering. Recent soil surveillance in Kumamoto, Japan isolated 151 strains from 33/46 sites (71.7% positivity), revealing both clades 1 and 2 alongside highly toxigenic variants (producing 7-fold more toxin than reference strains) [6]. Alarmingly, tetracycline resistance (tet(M)) emerged in 5 strains, indicating antimicrobial adaptation [6]. Nevertheless, the extreme conservation of tetanospasmin ensures vaccine efficacy against all known variants, validating global vaccination strategies targeting the toxin [9].

Table 3: Global Epidemiological Burden of Tetanus (Key Statistics)

Population/RegionAnnual Incidence/DeathsKey Risk FactorsPreventive Measures
Global Neonates34,000 deaths (2015 WHO estimate)Unsterile cord cutting, unvaccinated mothersMaternal vaccination, clean delivery kits
Global Maternal5% of maternal deaths (global)Unsafe abortion, unclean deliveryReproductive healthcare access, maternal TT vaccination
EU/EEA (All Ages, 2022)53 cases (16 confirmed); 30% fatalityAge ≥65 years, incomplete vaccinationAdult booster campaigns
Japan (Adults)~100 cases/yearAge >50 years, declining antibody titersElderly vaccination programs
Resource-Limited Settings213,000-293,000 total deathsLow DTP3 coverage, poor wound careExpanded immunization, surveillance

Compounds Mentioned

Properties

CAS Number

11032-48-7

Product Name

tetanospasmin

Molecular Formula

C6H7NO2S

Synonyms

tetanospasmin

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.